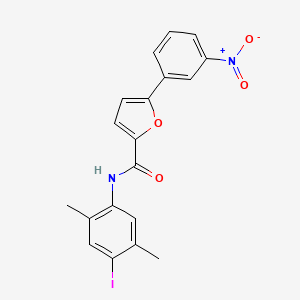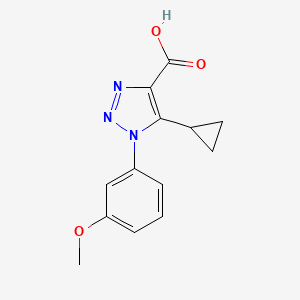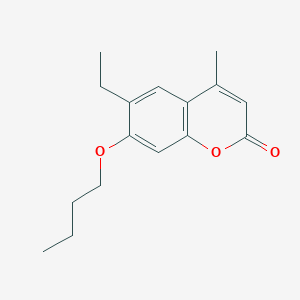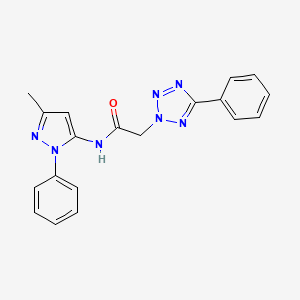![molecular formula C18H16N6O B5037274 5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5037274.png)
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide” is a compound that belongs to the class of dihydrotetrazolopyrimidines . It is synthesized by a three-component reaction of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole . The synthesized compounds are characterized with respect to antimicrobial activity .
Synthesis Analysis
The compound is synthesized using a three-component Biginelli reaction starting from 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-amino-1-tetrazole using p-toluenesulfonic acid (pTSA) as the catalyst under reflux . Another method involves the reaction of N-methyl- or N,N-diethyl-3-oxobutanamide with aromatic aldehydes and tetrazol-5-amine monohydrate .Molecular Structure Analysis
The molecular structure of the compound was characterized on the basis of spectroscopic evidence, using FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR . The presence of an aryl substituent attached at C-7 was proved by a long-range correlation of the C-7 proton with three aromatic carbons .Chemical Reactions Analysis
The compound is involved in a three-component Biginelli reaction starting from 4-morpholinobenzaldehyde, ethyl acetoacetate, and 5-amino-1-tetrazole . It also participates in reactions with α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide .Physical And Chemical Properties Analysis
The compound forms colorless crystalline solids that are soluble in CHCl3, DMF, and DMSO and with heating in alcohol. They are insoluble in water . IR spectra exhibited bands due to stretching vibrations of amide and NH groups .Aplicaciones Científicas De Investigación
Antitumor Activity
Compounds containing the tetrazolo [1,5-a]pyrimidine core are known to exhibit antitumor properties . This makes them a promising area of research in the development of new cancer treatments .
Antiviral Properties
These compounds have also been found to have antiviral properties . They have been used in the development of treatments for various viral diseases, including hepatitis B and HIV .
Antimicrobial Activity
Tetrazolopyrimidines have been found to have antimicrobial properties . This makes them useful in the development of new antibiotics and other antimicrobial agents.
Hypoglycemic Effects
These compounds have been found to have hypoglycemic effects . This suggests potential applications in the treatment of diabetes and other conditions characterized by high blood sugar levels.
Antipyretic Properties
Tetrazolopyrimidines have been found to have antipyretic (fever-reducing) properties . This could make them useful in the development of new fever treatments.
Antioxidant Activity
These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Direcciones Futuras
The synthesis of derivative compounds with a tetrazolo[1,5-a]pyrimidine core is of considerable interest for both organic synthesis and medicinal chemistry . The introduction of a certain group into organic molecules can frequently change their physical, chemical, and physiological properties, which may result in entirely new complementary biological activity .
Mecanismo De Acción
Target of Action
Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to exhibit a wide range of pharmacological activities .
Mode of Action
It’s synthesized from α,β-unsaturated carbonyl compounds and their synthetic equivalents in methanol in the presence of sodium methoxide . The spontaneous or specifically target oxidation of these derivatives gives rise to aromatic tetrazoloquinazolines .
Biochemical Pathways
The synthesis of derivative compounds with a tetrazolo[1,5-a]pyrimidine core is of considerable interest for both organic synthesis and medicinal chemistry .
Result of Action
Compounds with a similar tetrazolo[1,5-a]pyrimidine core are known to show a wide range of pharmacological activities .
Propiedades
IUPAC Name |
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c1-12-15(17(25)20-14-10-6-3-7-11-14)16(13-8-4-2-5-9-13)24-18(19-12)21-22-23-24/h2-11,16H,1H3,(H,20,25)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHBOANKHBQJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N,7-diphenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5037191.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![2-ethoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-3-nitrophenyl acetate](/img/structure/B5037204.png)
![N-methyl-6-oxo-1-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5037223.png)
![10-(4-hydroxy-3-methoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5037228.png)
![N-ethyl-2-methyl-N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-propen-1-amine](/img/structure/B5037238.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5037248.png)




